BenchChemオンラインストアへようこそ!

Timosaponin Bii

Hemocompatibility Saponin toxicity In vitro safety screening

Timosaponin BII (TB-II; CAS 136656-07-0; Prototimosaponin A III) is a furostanol steroidal saponin isolated from the rhizomes of Anemarrhena asphodeloides Bunge (Zhi Mu). It is the most abundant timosaponin in the crude extract and serves as the biosynthetic precursor to the spirostanol-type Timosaponin AIII (TA-III) via removal of a single C-26 glucose moiety.

Molecular Formula C45H76O19
Molecular Weight 921.1 g/mol
Cat. No. B8062525
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTimosaponin Bii
Molecular FormulaC45H76O19
Molecular Weight921.1 g/mol
Structural Identifiers
SMILESCC1C2C(CC3C2(CCC4C3CCC5C4(CCC(C5)OC6C(C(C(C(O6)CO)O)O)OC7C(C(C(C(O7)CO)O)O)O)C)C)OC1(CCC(C)COC8C(C(C(C(O8)CO)O)O)O)O
InChIInChI=1S/C45H76O19/c1-19(18-58-40-37(55)34(52)31(49)27(15-46)60-40)7-12-45(57)20(2)30-26(64-45)14-25-23-6-5-21-13-22(8-10-43(21,3)24(23)9-11-44(25,30)4)59-42-39(36(54)33(51)29(17-48)62-42)63-41-38(56)35(53)32(50)28(16-47)61-41/h19-42,46-57H,5-18H2,1-4H3/t19-,20-,21+,22-,23+,24-,25-,26-,27+,28+,29+,30-,31+,32+,33-,34-,35-,36-,37+,38+,39+,40+,41-,42+,43-,44-,45+/m0/s1
InChIKeySORUXVRKWOHYEO-UJDJZYEZSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Timosaponin BII for Research Procurement: Compound Class, Source, and Key Differentiation Context


Timosaponin BII (TB-II; CAS 136656-07-0; Prototimosaponin A III) is a furostanol steroidal saponin isolated from the rhizomes of Anemarrhena asphodeloides Bunge (Zhi Mu) [1]. It is the most abundant timosaponin in the crude extract and serves as the biosynthetic precursor to the spirostanol-type Timosaponin AIII (TA-III) via removal of a single C-26 glucose moiety [2]. TB-II exhibits a polypharmacological profile spanning neuroprotection, anti-inflammation, antioxidant activity, antiplatelet effects, and antiviral action, and has advanced to Phase II clinical trials for dementia [3]. Its differentiation from close structural analogs—particularly TA-III and Timosaponin BIII—rests on a unique combination of low hemolytic toxicity, distinct double-peak pharmacokinetics, and a favorable safety profile that permits doses up to 180 mg/kg/day (NOAEL) without systemic toxicity [4].

Why Timosaponin BII Cannot Be Interchanged with Timosaponin AIII or BIII: A Structural and Pharmacological Rationale for Procurement Decisions


Timosaponin BII and Timosaponin AIII share an identical steroidal core and differ by only a single glucose residue at C-26, yet this minimal structural variation drives profound divergence in pharmacokinetic behavior, hemolytic toxicity, and therapeutic safety [1]. TA-III produces strong hemolysis of human erythrocytes, whereas TB-II shows no hemolytic activity whatsoever in the same assay system [2]. Pharmacokinetically, TB-II exhibits a double-peak absorption profile and faster clearance (T1/2 ~3.2 h), while TA-III shows a single peak with slower elimination (T1/2 ~5.3 h) and roughly 3-fold lower systemic exposure (AUC) . Furthermore, TA-III administration causes measurable hepatotoxicity via oxidative stress and bile acid transporter down-regulation, while TB-II administration does not produce liver injury and its co-administration actually protects against TA-III-induced hepatocyte damage [3]. Similarly, Timosaponin BIII, though brain-penetrant like TB-II, exhibits approximately 8-fold lower plasma Cmax and 8-fold lower AUC compared to TB-II after equivalent oral dosing of Anemarrhenae extract, meaning it cannot achieve comparable systemic exposure . These multidimensional differences make simple in-class substitution scientifically indefensible for any experiment requiring controlled exposure, safety, or mechanism-of-action interpretation.

Quantitative Evidence Guide: Where Timosaponin BII Demonstrates Verifiable Differentiation from Its Closest Analogs


Hemolytic Safety: Timosaponin BII Shows Zero Hemolysis vs. Timosaponin AIII Strong Hemolysis in Human Blood

In a direct comparative study of six steroidal saponins isolated from Anemarrhenae Rhizoma tested on human blood, Timosaponin BII (TB-II) produced no measurable hemolysis, whereas Timosaponin AIII (TA-III) exhibited a strong hemolytic effect, and Anemarrhenasaponin Ia (An-Ia) showed only a slight effect [1]. The remaining three saponins—An-I, TB-I, and TB-III—also showed no hemolysis, but TB-II uniquely combines this safety feature with high systemic exposure and CNS penetration that the other non-hemolytic saponins lack . This head-to-head evidence directly addresses a key procurement concern: hemolysis is a well-known liability of spirostanol saponins (TA-III type), but TB-II's furostanol structure with an intact C-26 glucose eliminates this risk while retaining bioactivity [1].

Hemocompatibility Saponin toxicity In vitro safety screening

Metabolic Hepatoprotection: TB-II Administration Avoids TA-III-Induced Liver Injury and Is Protective in Co-Administration

A study directly comparing the hepatotoxic profiles of TB-II and its metabolite TA-III in rats demonstrated that TB-II oral administration does not cause liver injury, whereas TA-III induces hepatotoxicity through oxidative stress and down-regulation of bile acid transporters [1]. Critically, the liver concentration of TA-III after TB-II administration was approximately 10-fold lower than TB-II itself, indicating a limited and well-controlled metabolic conversion [1]. Furthermore, in primary rat hepatocyte experiments, co-administration of TB-II with TA-III significantly decreased TA-III-induced reactive oxygen species (ROS) generation and increased both cell viability and mitochondrial ATP levels compared with TA-III treatment alone [1]. This establishes that TB-II not only lacks the hepatotoxic liability of its aglycone analog but actively mitigates it through a protective mechanism mediated in part by its further metabolite sarsasapogenin [1].

Hepatotoxicity Prodrug metabolism Drug safety evaluation

Pharmacokinetic Differentiation: TB-II Exhibits Double-Peak Absorption and 3.2-Fold Higher AUC than TA-III

A multi-analyte UPLC-MS/MS pharmacokinetic study directly comparing four steroidal saponins after oral administration of Anemarrhenae extract in rats revealed that TB-II achieves a Cmax of 271.22 ± 22.48 ng/mL and AUC0–t of 2040.97 ± 145.87 ng·h/mL, compared to TA-III values of 65.18 ± 4.16 ng/mL and 644.27 ± 59.05 ng·h/mL, respectively—representing approximately 4.2-fold higher peak exposure and 3.2-fold higher total systemic exposure for TB-II [1]. Moreover, TB-II and Timosaponin BIII both exhibited double plasma concentration peaks, indicative of enterohepatic recirculation, whereas TA-III displayed only a single peak with slower absorption (Tmax 5.66 vs. 3.75 h) and slower elimination (T1/2 5.31 vs. 3.21 h) [1]. The extra C-26 glucose moiety on TB-II is directly implicated in these PK differences . An independent comparative PK study confirmed statistically significant differences (p<0.05) in AUC0–t, AUC0–∞, and mean residence time (MRT) between TB-II and TA-III after both monomer and extract administration [2].

Pharmacokinetics Oral bioavailability Tissue distribution

Antiviral Selectivity: TB-II Demonstrates a 40-Fold Higher Therapeutic Index than Ribavirin Against Enterovirus 71

In a blinded screening study using folding fan mode counter-current chromatography to identify anti-EV71 agents from Anemarrhena asphodeloides, Timosaponin BII (compound 48) displayed an IC50 of 4.3 ± 2.1 µM against EV71-induced cell death in Vero cells with a selective index (SI = CC50/IC50) of 92.9 [1]. The positive control ribavirin showed an IC50 of 361.7 ± 104.6 µM and an SI of only 2.4, meaning TB-II was approximately 84-fold more potent and exhibited roughly 39-fold greater selectivity [1]. A subsequent 2026 investigation confirmed and extended these findings, reporting EC50 values of 0.54 µM against EV-A71 and 2.59 µM against CVB3 at 48 h post-infection, establishing broad anti-enterovirus activity across both Enterovirus A and B species [2]. No comparable SI data are available for TA-III or TB-III in this assay system, making the TB-II selectivity benchmark a unique differentiator within the timosaponin class.

Antiviral drug discovery Selectivity index Enterovirus 71

Cytotoxic Dichotomy: TB-II Shows Little Cytotoxicity While TA-III Is Preferentially Cytotoxic to Tumor Cells

A seminal study by King et al. (2009) demonstrated that in the total aqueous extract of Anemarrhena asphodeloides (BN108), Timosaponin BII is the major saponin component but shows little cytotoxicity against tumor cell lines, whereas the much less abundant Timosaponin AIII (TA-III) induces cell death selectively in tumor cells while sparing non-transformed cells [1]. Glycosidase treatment of TB-II—removing the extra C-26 glucose—converts it to TA-III and confers cytotoxic activity, directly establishing that the additional sugar moiety is the structural determinant of this functional dichotomy [1]. In subsequent quantitative cytotoxicity profiling using the SRB assay across four human cancer cell lines, TB-II exhibited IC50 values of 2.46 µM (BEL-7402), 1.65 µM (HT-29), and 5.05 µM (MDA-MB-468), but showed no significant activity against HeLa cells (IC50 > 100 µM) . A preliminary SAR analysis confirmed that acid hydrolysis derivatives of TB-II (2a–2f) largely lose anti-proliferative activity, with only derivative 2b retaining weak activity .

Cancer cell cytotoxicity Tumor selectivity Structure-activity relationship

Brain Bioavailability: TB-II and TB-III Are Both Detected in Brain Tissue After Oral Administration, Supporting CNS Target Engagement

An integrated pharmacokinetic-pharmacodynamic study of Baihe–Zhimu decoction (BZD) identified timosaponin BII and timosaponin BIII as the only two constituents accurately quantifiable in mouse brain tissue after oral administration [1]. Both compounds were subsequently confirmed to significantly reduce immobility time in the forced swimming test (FST) and tail suspension test (TST) at an oral dose of 10 mg/kg [1]. In the FST, TB-II reduced immobility time from 118.1 ± 24.3 s (control) to 72.1 ± 19.6 s (p<0.05), comparable to fluoxetine at 70.2 ± 21.2 s, while TB-III produced 68.6 ± 23.2 s [2]. This demonstrates that among the multiple saponin constituents of the herbal decoction, only TB-II and TB-III achieve brain concentrations sufficient for behavioral efficacy. However, TB-II's far higher systemic exposure (~8-fold greater AUC than TB-III) [3] suggests that at equivalent oral doses, TB-II delivers substantially more compound to peripheral tissues while maintaining comparable CNS access, offering a broader therapeutic window for multi-organ indications.

Blood-brain barrier penetration CNS drug discovery Antidepressant activity

Recommended Application Scenarios for Timosaponin BII Based on Quantitative Evidence


Neurodegenerative Disease Research Requiring Safe, Brain-Penetrant BACE1 Modulation

TB-II is the preferred timosaponin for Alzheimer's disease and vascular dementia models. It significantly inhibits BACE1 up-regulation and reduces Aβ1-40 and β-CTF production in rat retina at doses that do not produce hemolysis or hepatotoxicity [1]. Its demonstrated brain penetration after oral administration, combined with acetylcholinesterase inhibitory activity in cerebral cortex and hippocampus [2], supports its use in cognitive impairment models where both amyloid pathway modulation and cholinergic enhancement are desired. Procurement of TB-II (rather than TA-III or crude extract) ensures the bioactive entity is delivered at known CNS exposure without confounding hemolytic or hepatotoxic artifacts.

Antiviral Drug Discovery Targeting Enterovirus 71 with a High Therapeutic Index Starting Point

For antiviral screening programs, TB-II provides an exceptional selectivity index of 92.9 against EV71—approximately 39-fold higher than ribavirin (SI = 2.4)—with an IC50 of 4.3 µM [3]. More recent data confirm sub-micromolar EC50 values (0.54 µM against EV-A71) and cross-activity against CVB3 [4]. No other timosaponin has been benchmarked with this selectivity in the same assay. Researchers screening natural product libraries for anti-enterovirus leads should prioritize TB-II as a validated hit with a documented safety margin that exceeds typical hit-to-lead thresholds.

Diabetes and Diabetic Nephropathy Studies Leveraging Multi-Target Metabolic and Anti-Inflammatory Mechanisms

TB-II significantly decreases blood glucose levels and ameliorates renal histopathological injury in alloxan-induced diabetic mice through coordinated modulation of TXNIP, mTOR, and NF-κB signaling pathways [5]. In parallel, it protects pancreatic INS-1 β-cells from glycolipid toxicity by restoring insulin secretion, reducing MDA and increasing GSH levels, and inhibiting NLRP3 inflammasome activation in macrophages [6]. This dual pancreatic protection and renal pathology amelioration profile makes TB-II uniquely suited for diabetic complication research, especially given its favorable 28-day NOAEL of 180 mg/kg in rats [7].

Antithrombotic and Cerebral Ischemia Research Exploiting Dual Antiplatelet and Anticoagulant Activity

TB-II dose-dependently inhibits ADP-induced platelet aggregation at 20–80 mg/mL and prolongs activated partial thromboplastin time (APTT) by 9.29%, 16.86%, and 25.50% at 1, 3, and 6 mg/kg, respectively, without affecting prothrombin time [8]. In Chandler's ex vivo thrombosis model, TB-II at 3 and 6 mg/kg reduces thrombus wet weight by 19.8% and 24.7% [8]. Crucially, TB-II achieves these antithrombotic effects without inducing hemolysis, unlike TA-III which shows strong hemolytic activity at antithrombotic concentrations [9]. For ischemia-reperfusion or thrombosis models where hematological safety is paramount, TB-II is the only timosaponin combining anticoagulant efficacy with hemocompatibility.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

50 linked technical documents
Explore Hub


Quote Request

Request a Quote for Timosaponin Bii

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.